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molecular formula C28H16O6S2 B8578827 1,5-Bis(o-carboxyphenylthio)anthraquinone CAS No. 76404-13-2

1,5-Bis(o-carboxyphenylthio)anthraquinone

Cat. No. B8578827
M. Wt: 512.6 g/mol
InChI Key: BCAONPSJOUWZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04420581

Procedure details

A mixture of 1,5-dichloroanthraquinone (13.8 grams, 0.05 mole), o-mercapto benzoic acid (15.4 grams, 0.10 mole), potassium carbonate (13.8 grams, 0.10 mole), and N,N-dimethylformamide (200 ml) was heated at approximately 125° C. for four hours. The reaction mixture was allowed to cool to room temperature and then drowned into water (500 ml) and acidified with acetic acid to a pH of about 5.0. The dye was collected by filtration, washed with hot water, and then dried in air to yield 23.5 grams of yellow dye.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](Cl)[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[SH:19][C:20]1[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=1[C:22]([OH:24])=[O:23].[C:29](=[O:32])([O-])[O-:30].[K+].[K+].CN(C)C=O>C(O)(=O)C.O>[C:22]([C:21]1[CH:25]=[CH:26][CH:27]=[CH:28][C:20]=1[S:19][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([S:19][C:20]4[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=4[C:29]([OH:30])=[O:32])[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1)([OH:24])=[O:23] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
Name
Quantity
15.4 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The dye was collected by filtration
WASH
Type
WASH
Details
washed with hot water
CUSTOM
Type
CUSTOM
Details
dried in air
CUSTOM
Type
CUSTOM
Details
to yield 23.5 grams of yellow dye

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1=C(C=CC=C1)SC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)SC1=C(C=CC=C1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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